molecular formula C5H3ClN2O2 B1372466 4-Chloropyrimidine-2-carboxylic acid CAS No. 944901-20-6

4-Chloropyrimidine-2-carboxylic acid

Cat. No.: B1372466
CAS No.: 944901-20-6
M. Wt: 158.54 g/mol
InChI Key: UURIMXSRDJGGFO-UHFFFAOYSA-N
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Description

4-Chloropyrimidine-2-carboxylic acid is a chemical compound with the linear formula C5H3ClN2O2 . It has a molecular weight of 158.54 . It is a solid substance .


Synthesis Analysis

The synthesis of pyrimidines, including this compound, involves complex processes . One method involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Molecular Structure Analysis

The InChI code of this compound is 1S/C5H3ClN2O2/c6-3-1-2-7-4(8-3)5(9)10/h1-2H,(H,9,10) . The molecular structure of this compound includes a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 158.54 and a linear formula of C5H3ClN2O2 .

Scientific Research Applications

1. Synthesis and Chemical Applications

4-Chloropyrimidine-2-carboxylic acid is utilized in various chemical synthesis processes. For instance, it's involved in the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, thieno[2,3-d]pyrimidin-4-ones, and the corresponding 4-chloro derivatives (Hesse, Perspicace, & Kirsch, 2007). The compound also plays a role in the synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines, showcasing its significance in creating diverse molecular structures (Yang et al., 2005).

2. Crystallography and Material Science

This compound is instrumental in crystallography and material science. It's used in the design of cocrystals involving various carboxylic acids, contributing to our understanding of molecular interactions and crystal structures (Rajam et al., 2018). Furthermore, it's part of the robust building blocks for inorganic crystal engineering, helping in the formation of coordination complexes (Aakeröy et al., 2006).

3. Optical and Electronic Properties

Studies have explored the optical and electronic properties of pyrimidine derivatives, including those involving this compound. These studies are crucial in fields like nonlinear optics (NLO), highlighting the compound's relevance in advanced technological applications (Hussain et al., 2020).

4. Biological and Medicinal Research

Although your request excluded drug usage and side effects, it's worth noting that this compound derivatives are examined for their antimicrobial activities and DNA interactions. This underlines the compound's potential in biomedical research and its contribution to developing new treatments (Tamer et al., 2018).

Safety and Hazards

4-Chloropyrimidine-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Properties

IUPAC Name

4-chloropyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-3-1-2-7-4(8-3)5(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURIMXSRDJGGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677251
Record name 4-Chloropyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944901-20-6
Record name 4-Chloro-2-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944901-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloropyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropyrimidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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